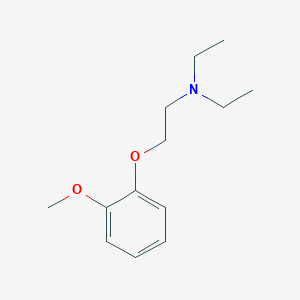
Guaiactamine
Vue d'ensemble
Description
Guaiactamine, also known as Galantamine, is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . It is used to manage mild to moderate dementia associated with Alzheimer’s Disease . It is not known to alter the course of the underlying dementing process .
Synthesis Analysis
Galantamine synthesis involves a docking-based technique for designing GAL derivatives with dual-site binding fragments – one blocking the catalytic site and another blocking the peripheral anionic site (PAS) . The highly scored compounds are synthesized and tested .Molecular Structure Analysis
The molecular formula of Guaiactamine is C13H21NO2 . Its average mass is 223.311 Da and its monoisotopic mass is 223.157227 Da .Applications De Recherche Scientifique
Anti-Rheumatoid and Anti-Oxidant Activity
Guaiacum officinale, a homeopathic preparation, has shown potential in anti-rheumatic and anti-oxidant activities. This was observed in an animal study where treatment with Guaiacum led to normalization of various physical and biochemical parameters in rheumatoid arthritis-induced rats (Sarkar, Datta, Das, & Gomes, 2014).
Dental Applications
Guaiacol has been studied for its effects in dentistry, particularly in the context of gingivitis and periodontitis. A study involving a paste containing guaiacol demonstrated anti-inflammatory effects and inhibition of microbial growth in periodontal pockets, suggesting potential applications in dental health (Yamamura, 1987).
Toxicity Studies
Research has also focused on the acute toxicity of guaiacol. A study on mice found that guaiacol is highly toxic, with effects such as tachycardia, hypothermia, and organ necrosis at high doses. This highlights the importance of understanding and controlling its usage, especially in unregulated contexts (Martínez Enríquez et al., 2009).
Cytotoxic Effects
In the context of clinical dentistry, phenolic compounds including guaiacol have been investigated for their cytotoxic effects on human dental pulp fibroblasts. These findings emphasize the need for cautious use of such substances to avoid pulpal or periapical irritations (Chang, Tai, Huang, & Huang, 2000).
Historical Applications
The historical aspect of guaiacol has been documented, illustrating its use in the treatment of syphilis and its discovery as a chemical capable of detecting occult blood (Moeller, 1984).
Osteoclastogenesis Inhibition
Research on Angelica sinensis identified guaiacol as an active component capable of suppressing osteoclastogenesis, which could be relevant for treating bone diseases like osteoporosis. This study indicated that guaiacol inhibits key pathways involved in osteoclast differentiation and function (Zhi et al., 2020).
Antifungal Properties
Guaiacol has demonstrated fungicidal activity against Fusarium graminearum, a significant plant pathogen. It inhibits mycelial growth and toxin production, suggesting potential applications in agriculture and food preservation (Gao et al., 2021).
Therapeutic Potential in Gastro-Oesophageal Reflux
A study evaluated guaiacol's effects on the oesophagus, finding it increased resting lower oesophageal sphincter pressures. This suggests potential utility in treating reflux oesophagitis and other motility disorders (Heatley, Evans, Rhodes, & Atkinson, 1982).
Hepatoprotective and Antidiabetic Effects
Guaiacum officinale has been explored for its antidiabetic and hepatoprotective effects. In a study with diabetic rats, its extract showed significant blood glucose reduction and improved liver function markers (Ibrahim et al., 2019).
Guaiane-type Sesquiterpenes Activities
Advances in the understanding of guaiane-type sesquiterpenes, to which guaiactamine belongs, have revealed their potential in antitumor, anti-inflammatory, and antibacterial activities. These compounds are being explored for various therapeutic applications (Ma, Chen, Zhang, & Li, 2019).
Mécanisme D'action
Guaiactamine works by increasing the amount of a certain natural substance in the brain that is needed for memory and thought . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor .
Safety and Hazards
Orientations Futures
While specific future directions for Guaiactamine were not found in the search results, it’s worth noting that future drug trials are predicted to be more finely tuned and targeted to a defined group of patients in whom they’ll deliver the most promising results . Treatments to slow or stop Alzheimer’s damage to the brain are being focused on .
Propriétés
IUPAC Name |
N,N-diethyl-2-(2-methoxyphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-14(5-2)10-11-16-13-9-7-6-8-12(13)15-3/h6-9H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEAKJIIJRDXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046139 | |
| Record name | Guaiactamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guaiactamine | |
CAS RN |
15687-23-7 | |
| Record name | Guaiactamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guaiactamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUAIACTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261MHO395H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



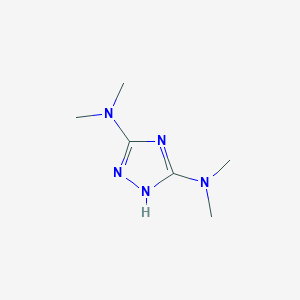
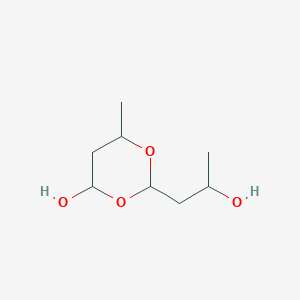
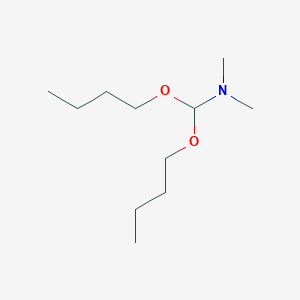
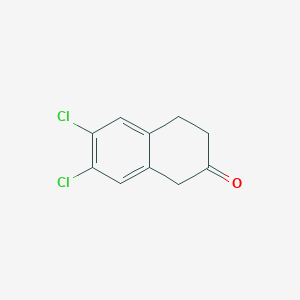


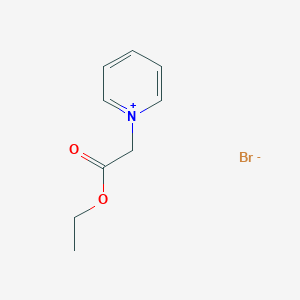
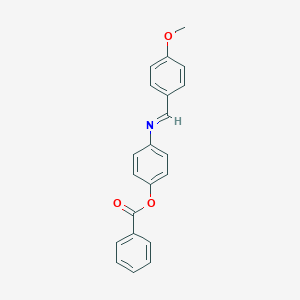
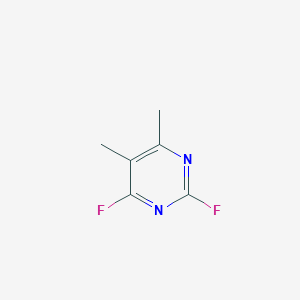


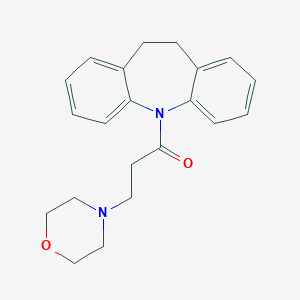
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
